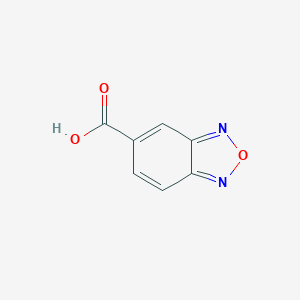

2,1,3-Benzoxadiazole-5-carboxylic acid

Description

2,1,3-Benzoxadiazole-5-carboxylic acid (BCA) is a heterocyclic compound with the molecular formula C₇H₄N₂O₃ (molecular weight: 164.11 g/mol) . It features a benzoxadiazole core fused with a carboxylic acid group at the 5-position. This compound is recognized for its dual role as a hydrogen bond donor and acceptor, making it valuable in organic electronics, photonics, and dye-sensitized solar cells (DSSCs) . BCA’s structure enables strong electron-withdrawing properties, which enhance charge transfer efficiency in photovoltaic applications . Its CAS registry number is 19155-88-5, and it typically appears as a crystalline solid with a melting point of 157–158°C .

Propriétés

IUPAC Name |

2,1,3-benzoxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUFYJFTOVGJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370732 | |

| Record name | 2,1,3-Benzoxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19155-88-5 | |

| Record name | 2,1,3-Benzoxadiazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19155-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzoxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-benzoxadiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The catalytic cycle involves:

-

C–H bond activation : The copper catalyst coordinates to the benzoxadiazole ring, facilitating deprotonation at the 5-position.

-

CO₂ insertion : Activated CO₂ inserts into the Cu–C bond, forming a copper carboxylate intermediate.

-

Quenching with alkyl iodide : The intermediate is treated with methyl iodide to yield the methyl ester, which is hydrolyzed to the carboxylic acid under basic conditions.

Optimized conditions use [(TPr)CuCl] (TPr = trisopropylphenyl-substituted triazolylidene) in 1,4-dioxane at 40–140°C under 0.5–2.0 MPa CO₂. Yields for benzoxazole carboxylation exceeded 80%, suggesting comparable efficiency for benzoxadiazole substrates.

Key Advantages:

-

Atom economy : Utilizes CO₂ as a C1 building block.

-

Regioselectivity : Targets the 5-position due to electronic activation by adjacent nitrogen atoms.

Oxidation of 2-Methylbenzoxadiazole

Oxidation of methyl-substituted precursors is a classical route to aromatic carboxylic acids. A patent describing the synthesis of benzothiazole-2-carboxylic acid provides a framework for adapting this method to benzoxadiazole systems.

Synthetic Protocol (Adapted from CN104860901B):

-

Substrate : 2-Methylbenzoxadiazole (hypothetical precursor).

-

Catalyst : Metalloporphyrin complexes (e.g., manganese porphyrins) at 10–200 ppm.

-

Oxidants : Oxygen (0.5–2.0 MPa) or 30% hydrogen peroxide.

-

Solvent : Ethanol/water mixtures (20–100% ethanol).

-

Conditions : 40–140°C for 2–12 hours.

Challenges and Modifications:

-

Low yields : Attributable to competing side reactions (e.g., overoxidation).

-

Catalyst design : Bulky porphyrin ligands (e.g., tetrakis-p-chlorophenyl) improve selectivity by shielding the active site.

Multi-Step Synthesis via Cyclization and Functionalization

A multi-step approach builds the benzoxadiazole core before introducing the carboxylic acid group. Frizon et al. outlined a route to 4,7-disubstituted benzoxadiazoles starting from 2-nitroaniline, which can be adapted for 5-carboxylic acid synthesis.

Stepwise Procedure:

-

Cyclization :

-

2-Nitroaniline is treated with sodium hypochlorite and tetrabutylammonium bromide (TBAB) in basic medium to form the N-oxide intermediate.

-

Reduction with triphenylphosphine (PPh₃) in xylene yields 2,1,3-benzoxadiazole (75% yield).

-

-

Bromination :

-

Selective bromination at positions 4 and 7 using Br₂ or NBS provides 4,7-dibromo-2,1,3-benzoxadiazole.

-

-

Carboxylation :

-

Palladium-catalyzed carbonylation (e.g., using CO and methanol) or Kumada coupling with CO₂ introduces the carboxylic acid at position 5.

-

Critical Analysis:

-

Flexibility : Allows for late-stage functionalization but requires harsh conditions (e.g., bromination).

-

Yield bottlenecks : Cumulative yields across multiple steps may fall below 50%.

Comparative Evaluation of Methods

Analyse Des Réactions Chimiques

Types of Reactions: 2,1,3-Benzoxadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to different functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

Dye-Sensitized Solar Cells (DSSCs)

Theoretical Studies

A study conducted using Density Functional Theory (DFT) analyzed the potential of BCA as a photosensitizer for DSSCs. The research highlighted the compound's ability to enhance light harvesting efficiency and facilitate electron injection into TiO substrates. The study demonstrated that modified BCA derivatives could serve as effective sensitizers, improving the overall performance of solar cells by optimizing their electronic structure and absorption properties .

Key Findings :

- Light Harvesting Efficiency (LHE) : The modifications to BCA showed improved LHE, making it suitable for industrial dye applications.

- Electron Injection : The free energy change associated with electron injection was favorable, indicating that these dyes could efficiently transfer electrons to the TiO layer in DSSCs.

Organic Electronics

BCA is utilized in organic electronics due to its unique electronic properties. It serves as a building block for various organic semiconductors, which are essential in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Applications :

- Light Emission : BCA derivatives can be engineered to emit light at specific wavelengths, making them valuable in OLED technology.

- Charge Transport : The compound's ability to facilitate charge transport enhances the efficiency of organic electronic devices.

Fluorescent Probes

BCA is also employed as a fluorescent probe in biochemical applications. Its ability to exhibit fluorescence upon excitation makes it useful for detecting biological molecules.

Case Studies :

- Biomolecule Detection : Research has shown that BCA-based probes can selectively bind to certain biomolecules, allowing for sensitive detection methods in medical diagnostics.

- Cell Imaging : The fluorescent properties of BCA enable its use in live-cell imaging applications, providing insights into cellular processes.

Material Science

In material science, BCA is investigated for its role in developing new materials with enhanced properties. Its structural features allow it to be integrated into polymers and composites.

Applications :

- Polymer Additives : BCA can improve the thermal and mechanical properties of polymers when used as an additive.

- Nanocomposites : The compound's incorporation into nanocomposites can lead to materials with superior electrical conductivity and mechanical strength.

Pharmaceutical Applications

Emerging research indicates potential pharmaceutical applications for BCA derivatives due to their biological activity.

Research Insights :

- Antimicrobial Properties : Some studies have reported that BCA exhibits antimicrobial activity, suggesting its potential use in developing new antimicrobial agents.

- Drug Delivery Systems : BCA's ability to form complexes with various drugs may enhance drug solubility and bioavailability.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Dye-Sensitized Solar Cells | Photosensitizers | Improved light harvesting and electron injection |

| Organic Electronics | OLEDs, Organic Photovoltaics | Enhanced charge transport and light emission |

| Fluorescent Probes | Biomolecule detection, Cell imaging | Sensitive detection methods |

| Material Science | Polymer additives, Nanocomposites | Improved thermal/mechanical properties |

| Pharmaceutical Applications | Antimicrobial agents, Drug delivery systems | Enhanced drug solubility and bioavailability |

Mécanisme D'action

The mechanism of action of 2,1,3-Benzoxadiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting cellular processes. Its unique structure allows it to bind to specific receptors or proteins, modulating their activity and leading to desired biological effects .

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

BCA belongs to a broader class of benzoxadiazole and benzoxazole derivatives. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Electronic Structure : BCA exhibits a lower LUMO energy (-3.1 eV) compared to benzo[d]oxazole-5-carboxylic acid (-2.9 eV), enhancing its electron-accepting capacity in DSSCs .

- Functional Group Impact : The sulfonyl chloride group in 2,1,3-benzoxadiazole-4-sulfonyl chloride lowers HOMO energy (-6.5 eV), improving oxidative stability but reducing solubility in polar solvents .

Photovoltaic Performance in DSSCs

Key metrics include light-harvesting efficiency (LHE) and free energy change of electron injection (ΔGinject) :

Findings :

- Substitution with electron-withdrawing groups (e.g., CN ) red-shifts λmax and increases LHE by 40–60%, enhancing solar light absorption .

- ΔGinject becomes more negative with stronger acceptors, facilitating efficient electron transfer to TiO₂ .

Solubility and Reactivity

Notable Trends:

- BCA’s carboxylic acid group enables versatile derivatization (e.g., amides, esters), while benzo[d]oxazole-5-carboxylic acid’s oxazole ring limits functionalization flexibility .

Activité Biologique

2,1,3-Benzoxadiazole-5-carboxylic acid is an organic compound notable for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential applications in medicine and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₇H₄N₂O₃

- Molecular Weight : Approximately 164.12 g/mol

- Appearance : Yellow powder

The compound features a benzoxadiazole ring fused with a carboxylic acid group at the 5-position, which is crucial for its biological interactions.

Research suggests that this compound primarily acts as an agonist of opioid receptors. This interaction may underlie its potential therapeutic effects in pain management and other applications.

Antimicrobial Properties

Several studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus subtilis | 8 µg/mL |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle progression.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The compound reduced cell viability significantly at concentrations ranging from 10 to 50 µM over 48 hours.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various benzoxadiazole derivatives, including this compound. The results indicated that modifications to the benzoxadiazole structure could enhance its activity against specific bacterial strains. The study emphasized structure-activity relationships (SAR) that could guide future synthetic efforts to improve efficacy .

Anticancer Mechanism Investigation

In another study focusing on its anticancer properties, researchers investigated the compound's effect on apoptosis in human cancer cells. The findings revealed that treatment with this compound led to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins. This suggests a potential pathway for therapeutic intervention in cancer treatment .

Q & A

Q. How is this compound synthesized from 4-amino-3-nitrobenzoic acid?

- Methodological Answer : A two-step protocol involves: (i) Oxidizing 4-amino-3-nitrobenzoic acid with sodium hypochlorite in alkaline EtOH–H₂O to form an N-oxide intermediate. (ii) Reducing the intermediate to yield BCA. Subsequent derivatization (e.g., conversion to acyl chlorides or amides) requires reagents like SOCl₂ or aqueous NH₃ .

Q. What experimental assays are used to evaluate the antileishmanial activity of BCA derivatives?

- Methodological Answer : Perform in vitro screening against Leishmania donovani promastigotes using viability assays (e.g., MTT or resazurin). Include cytotoxicity testing on mammalian cell lines (e.g., THP-1 macrophages) to assess selectivity. Structural analogs with carboxyimidamide substitutions show enhanced activity .

Advanced Research Questions

Q. How can the electron injection efficiency of BCA-based dyes into TiO₂ substrates be optimized for DSSCs?

- Methodological Answer : Modify the donor-acceptor (D-A) architecture by introducing electron-rich auxiliaries (e.g., triphenylamine) or π-spacers (e.g., thiophene). Calculate HOMO/LUMO energy gaps using DFT (B3LYP/6-311+G(d,p)) to ensure alignment with TiO₂’s conduction band (~−4.0 eV). Experimental validation requires transient absorption spectroscopy to measure charge-transfer kinetics .

Q. What strategies resolve discrepancies between computational predictions and experimental UV/Vis data for BCA derivatives?

- Methodological Answer :

- Re-optimize geometries with CAM-B3LYP or ωB97XD functionals to better describe charge-transfer states.

- Include explicit solvent molecules (e.g., DMF) in the computational model instead of relying solely on PCM.

- Validate with high-resolution spectroscopy (e.g., femtosecond fluorescence upconversion) to account for aggregation effects .

Q. How do structural modifications of BCA influence its pharmacological activity against Leishmania species?

- Methodological Answer : Introduce substituents at the 5-position (e.g., amidoxime or aryl groups) to enhance membrane permeability and target binding. Use molecular docking against Leishmania enzymes (e.g., dimethyladenosine transferase) to prioritize derivatives. Synthesize analogs via microwave-assisted nitrile cyclization and validate via SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.